

comparison of Perfluorohept-1-ene vs Perfluorohept-2-ene properties

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Compound Focus: Perfluorohept-2-ene

CAS No.: 1582-32-7

Cat. No.: S1797090

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Property Comparison at a Glance

The following table consolidates the available information for these two isomers.

Property	Perfluorohept-1-ene	Perfluorohept-2-ene
CAS Registry Number	355-63-5 [1] [2] [3]	Information missing
Molecular Formula	C ₇ F ₁₄ [1] [2] [3]	C ₇ F ₁₄ (Isomer)
Molecular Weight	350.05 g/mol [1] [2] [3]	350.05 g/mol (Isomer)
Boiling Point	80-82°C [1] [2]	Information missing
Density	1.637 g/cm ³ (Calc.) [2] [3]	Information missing
Refractive Index	1.278 - 1.279 [1] [2]	Information missing
Chemical Structure	Terminal perfluoroolefin [4]	Internal perfluoroolefin [5]

Property	Perfluorohept-1-ene	Perfluorohept-2-ene
Isomerization Catalyst	Starting material [5]	Product of isomerization [5]
Commercial Note	Often contains up to 10% Perfluorohept-2-ene as an impurity [4]	-

Experimental Context and Workflows

The search results provide specific experimental insights into the relationship between these two compounds.

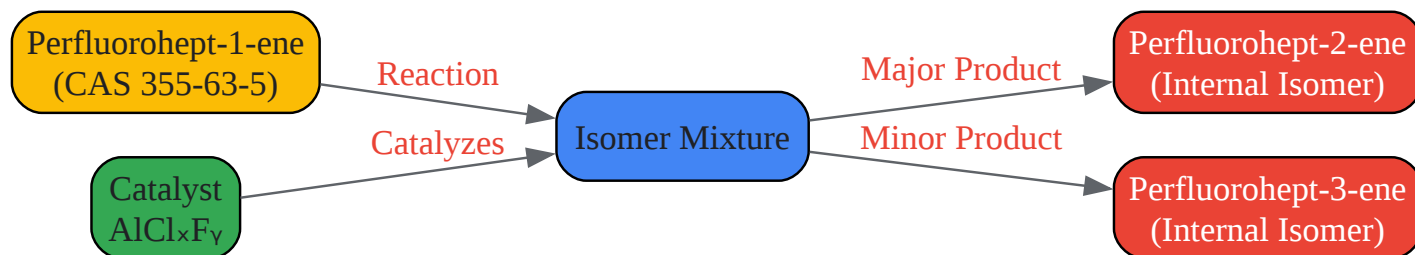
Detailed Isomerization Protocol

A key process documented in the literature is the catalytic isomerization of Perfluorohept-1-ene into a mixture containing **Perfluorohept-2-ene** [5].

- **Objective:** To convert a terminal perfluoroolefin (Perfluorohept-1-ene) into its internal isomers.
- **Catalyst:** Aluminum chlorofluoride (AlCl_xF_y).
- **Procedure:** Perfluorohept-1-ene is treated with a catalytic amount of AlCl_xF_y . The reaction mixture is monitored over time to observe the progression of the isomerization [5].
- **Key Data/Outcome:** The reaction produces a mixture of **Perfluorohept-2-ene** and Perfluorohept-3-ene. The ratio of isomers changes over time, with **Perfluorohept-2-ene**s becoming the dominant products after an extended period. The table below shows the time-dependent isomer composition from one experiment [5]:

Time (hours)	$\text{CF}_3\text{CF}=\text{CFCF}_2\text{C}_3\text{F}_7$ (trans)	$\text{CF}_3\text{CF}=\text{CFCF}_2\text{C}_3\text{F}_7$ (cis)	$\text{CF}_3\text{CF}_2\text{CF}=\text{CFC}_3\text{F}_7$ (trans)	$\text{CF}_3\text{CF}_2\text{CF}=\text{CFC}_3\text{F}_7$ (cis)
1	59.3%	6.4%	32.0%	2.3%
18	15.1%	1.4%	78.5%	4.9%
66	5.2%	0.9%	88.8%	5.2%

This workflow illustrates the structural relationship between the isomers, which is a critical aspect of their chemistry.



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Diagram illustrating the catalytic isomerization of Perfluorohept-1-ene to internal isomers.

Synthesis from PFOA Degradation

Another documented protocol involves the degradation of Perfluorooctanoic Acid (PFOA), which produces Perfluorohept-1-ene as a valuable block [6].

- **Objective:** To degrade the environmental pollutant PFOA while simultaneously synthesizing a useful organofluorine compound.
- **Reagents & Media:** PFOA and alumina (Al₂O₃).
- **Procedure:** A solid-state mechanochemical method is used, where PFOA and alumina are treated together in a high-energy ball mill for 2.5 hours [6].
- **Key Data/Outcome:** This process achieved a 99.4% removal of PFOA and produced 1H-perfluorohept-1-ene with a 92.5% yield. Note that this product is a hydrofluoroolefin (contains one H atom), differing from the fully fluorinated Perfluorohept-1-ene [6].

Key Comparative Insights

- **Structural Reactivity:** Perfluorohept-1-ene, as a **terminal perfluoroolefin**, is generally more reactive and is described as a "reactive terminal F-olefin electrophile" [4]. This makes it a common starting material for synthesizing other fluorinated compounds, including its internal isomers like **Perfluorohept-2-ene** [5].
- **Thermodynamic Stability:** The isomerization reaction favors the formation of internal olefins like **Perfluorohept-2-ene** over time. This suggests that internal isomers are **thermodynamically more stable** than the terminal Perfluorohept-1-ene [5].

Information Gaps and Research Directions

The available data has notable gaps. There is a lack of direct experimental data for key properties of **Perfluorohept-2-ene**, such as its **boiling point, density, and refractive index**. Furthermore, while its CAS number is implied to be different, it is not explicitly listed in the search results I obtained.

To perform a more thorough comparison, you could:

- Search specifically for the **CAS number of Perfluorohept-2-ene** to find dedicated supplier catalogs or data sheets.
- Look in specialized databases like **NIST Chemistry WebBook** or **SciFinder** for measured physical properties of both isomers.
- Broaden the search to studies on **perfluoroalkene isomerism** in general, as properties and trends may be extrapolated from smaller homologs in the series (e.g., C4, C5, C6).

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References

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